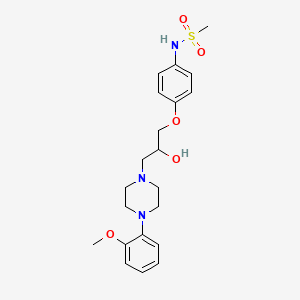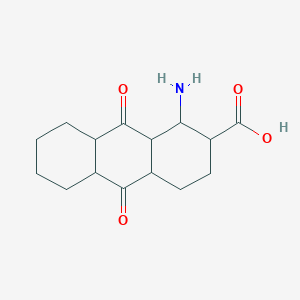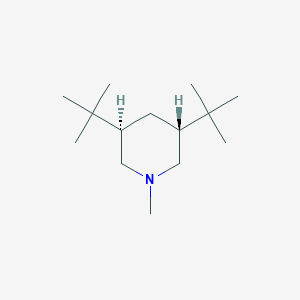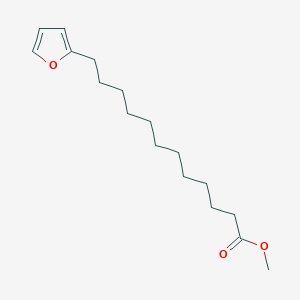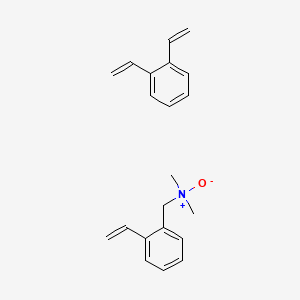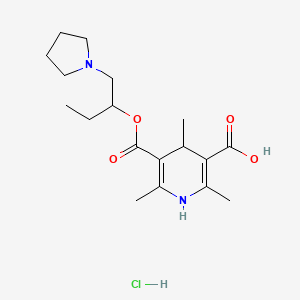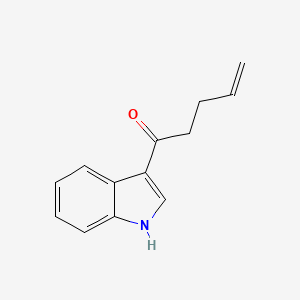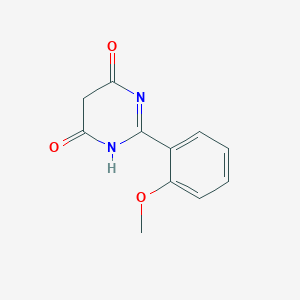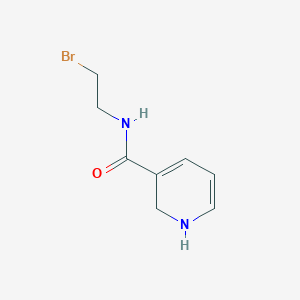
asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid typically involves the reaction of pyrophosphoric acid with diethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus pentoxide and phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines .
Scientific Research Applications
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid involves its interaction with molecular targets through its amide functional group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A simpler amide with similar functional groups.
N,N-Diethylacetamide: Another amide with diethyl groups attached to the nitrogen.
N,N-Dimethylacetamide: Similar in structure but with different alkyl groups.
Uniqueness
Asym-Bis(diethyl)bis(dimethyl)amide of pyrophosphoric acid is unique due to its combination of diethyl and dimethyl groups attached to the amide nitrogen, along with the pyrophosphoric acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
63704-60-9 |
|---|---|
Molecular Formula |
C12H32N4O3P2 |
Molecular Weight |
342.36 g/mol |
IUPAC Name |
N-[[diethylamino(dimethylamino)phosphoryl]oxy-(dimethylamino)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C12H32N4O3P2/c1-9-15(10-2)20(17,13(5)6)19-21(18,14(7)8)16(11-3)12-4/h9-12H2,1-8H3 |
InChI Key |
ZPFAMENELPQWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(N(C)C)OP(=O)(N(C)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


